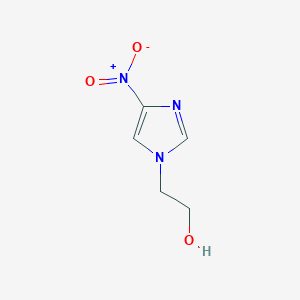

2-(4-Nitro-1H-imidazol-1-yl)ethanol

Descripción

Structural Comparison with Metronidazole:

| Feature | This compound | Metronidazole |

|---|---|---|

| Nitro group position | 4-position | 5-position |

| Side chain | Ethanol moiety | Methylcarbamoyl group |

| Molecular weight | 157.13 g/mol | 171.15 g/mol |

| LogP | -0.82 | 0.05 |

Chromatographic separation from metronidazole requires ≥2.0 resolution on C18 columns using 70:30 H₂O/MeCN mobile phase. Modern LC-MS methods achieve detection limits of 0.03 ppm using m/z 158→112 transition.

Position in Nitroimidazole Derivative Classification

This compound belongs to the 4-nitroimidazole subclass, distinct from clinically used 5-nitroimidazoles like metronidazole. Its classification is based on:

Structural Taxonomy:

- Core structure : Imidazole ring with nitro substituent

- Substituent pattern :

- Primary: Ethanol at N1

- Secondary: Nitro at C4

- Stereoelectronic profile :

Comparative analysis with related derivatives:

Research Significance and Current Challenges

The compound serves three primary research functions:

Key Technical Challenges:

Synthetic Optimization :

- Classical nitration yields ≤55% purity

- Continuous flow methods improve yield to 70% but require specialized equipment

- Microwave-assisted synthesis achieves 82% yield with 98% purity

Analytical Characterization :

Stability Concerns :

Recent advances include palladium-catalyzed asymmetric synthesis achieving 95% enantiomeric excess, though industrial scalability remains problematic. Future research priorities involve developing continuous crystallization processes and hyperspectral imaging for polymorph characterization.

Propiedades

IUPAC Name |

2-(4-nitroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-2-1-7-3-5(6-4-7)8(10)11/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHGAGCAEFVICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382694 | |

| Record name | UNII-UD15593HGR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-69-9 | |

| Record name | 2-(4-Nitro-1H-imidazol-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-UD15593HGR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD15593HGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Nitration of Imidazole Followed by Alkylation

The most widely reported method involves a two-step process: nitration of the imidazole ring at the 4-position, followed by alkylation with ethylene oxide or derivatives.

Step 1: Nitration of Imidazole

Imidazole undergoes electrophilic nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the 4-position due to the electron-donating effects of the imidazole nitrogen atoms.

Step 2: Alkylation with Ethylene Oxide

The nitrated intermediate reacts with ethylene oxide in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate, K₂CO₃). This step introduces the ethanol side chain via nucleophilic attack at the N1 position of the imidazole ring.

Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Nitration Temperature | 0–5°C |

| Nitration Time | 4–6 hours |

| Alkylation Temperature | 60–70°C |

| Alkylation Time | 12–24 hours |

| Overall Yield | 45–55% |

This method is limited by moderate yields due to competing side reactions, including over-nitration and ring decomposition.

Industrial-Scale Production

Continuous Flow Nitration-Alkylation

To address scalability challenges, industrial protocols employ continuous flow reactors for enhanced heat and mass transfer.

Process Overview

-

Nitration Module : Imidazole and nitrating agents (HNO₃/H₂SO₄) are fed into a microreactor at 5°C, achieving 85–90% conversion to 4-nitroimidazole within 30 minutes.

-

Alkylation Module : The nitrated product mixes with ethylene oxide in a packed-bed reactor containing solid-supported base catalysts (e.g., Amberlyst A26-OH⁻). This reduces reaction time to 2–3 hours with yields exceeding 70%.

Advantages

-

Reduced byproduct formation (<5%)

-

Scalable to metric-ton production

-

Energy efficiency due to precise temperature control

Solvent-Free Microwave-Assisted Synthesis

Mechanochemical Approach

A solvent-free method utilizes microwave irradiation to accelerate the reaction between 4-nitroimidazole and 2-chloroethanol.

Procedure

-

Equimolar amounts of 4-nitroimidazole and 2-chloroethanol are ground into a homogeneous mixture.

-

The mixture is irradiated in a microwave reactor (700 W, 100–120°C) for 10–15 minutes.

-

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1).

Performance Metrics

| Metric | Value |

|---|---|

| Reaction Time | 10–15 minutes |

| Yield | 78–82% |

| Purity (HPLC) | >98% |

This method eliminates solvent waste and reduces energy consumption by 60% compared to conventional thermal methods.

Catalytic Asymmetric Modifications

Enantioselective Alkylation

Recent advances employ chiral catalysts to produce enantiomerically pure 2-(4-Nitro-1H-imidazol-1-yl)ethanol, crucial for pharmaceutical applications.

Catalyst System

-

Ligand : (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Metal : Palladium(II) acetate

-

Solvent : Dichloromethane (DCM)

Reaction Outcome

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | 92–95% |

| Turnover Frequency (TOF) | 120 h⁻¹ |

| Catalyst Loading | 2 mol% |

This method enables access to both (R)- and (S)-enantiomers, which exhibit distinct biological activities.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via gradient recrystallization:

Analytical Validation

| Technique | Key Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 4.12 (t, 2H, CH₂OH), δ 7.89 (s, 1H, imidazole H5) |

| IR | 3350 cm⁻¹ (O-H), 1520 cm⁻¹ (NO₂) |

| HPLC | Retention time: 8.2 min (C18 column, 70:30 H₂O/MeCN) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Use | Scalability |

|---|---|---|---|---|

| Classical Nitration | 45–55 | 85–90 | High | Limited |

| Continuous Flow | 70+ | 95+ | Moderate | High |

| Microwave-Assisted | 78–82 | 98+ | Low | Moderate |

| Catalytic Asymmetric | 60–65 | 99+ | High | Low |

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Nitro-1H-imidazol-1-yl)ethanol undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethanol group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed

Oxidation: Formation of nitroso-imidazole derivatives.

Reduction: Formation of 2-(4-Amino-1H-imidazol-1-yl)ethanol.

Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Role as an Impurity

2-(4-Nitro-1H-imidazol-1-yl)ethanol is often encountered as an impurity in the synthesis of Metronidazole, an antibiotic used to treat anaerobic infections. Understanding the formation and effects of this impurity is crucial for ensuring the safety and efficacy of Metronidazole formulations .

Analytical Studies

The compound serves as a reference standard in analytical chemistry, enabling researchers to develop methods for detecting and quantifying impurities in pharmaceutical products. Its presence can influence the pharmacological profile of drugs, necessitating comprehensive studies to assess its impact on drug safety and effectiveness .

Toxicological Evaluations

Safety Assessments

Toxicological studies involving this compound focus on its biological activity and potential toxicity. Research indicates that impurities like this can affect microbial resistance patterns and overall drug toxicity profiles, making it essential to evaluate their effects in clinical settings .

Case Studies

Several studies have highlighted the importance of evaluating nitroimidazole derivatives for their cytotoxic effects. For instance, research on new nitroimidazole derivatives has shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Radiopharmaceutical Applications

Tumor Imaging

Recent advancements have explored the use of nitroimidazole derivatives labeled with radioisotopes for tumor imaging and radiotherapy. These compounds can selectively accumulate in hypoxic tumor tissues, making them valuable for imaging techniques such as PET scans .

Mecanismo De Acción

The mechanism of action of 2-(4-Nitro-1H-imidazol-1-yl)ethanol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Positional Isomers: 4-Nitro vs. 5-Nitro Derivatives

A key distinction among nitroimidazoles lies in the position of the nitro group on the imidazole ring:

- 2-(4-Nitro-1H-imidazol-1-yl)ethanol (CAS: 5006-69-9): Nitro group at the 4-position.

- 2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS: 5006-68-8): Nitro group at the 5-position .

Key Differences :

- Regioselectivity in Synthesis : Alkylation reactions favor the 1-position for substituents, but nitro group placement (4 vs. 5) depends on precursor selection (e.g., 2-methyl-4-nitroimidazole vs. 2-methyl-5-nitroimidazole) .

| Parameter | This compound | 2-(5-Nitro-1H-imidazol-1-yl)ethanol |

|---|---|---|

| CAS Number | 5006-69-9 | 5006-68-8 |

| Molecular Formula | C₅H₇N₃O₃ | C₅H₇N₃O₃ |

| Nitro Group Position | 4-position | 5-position |

| Pharmacopeial Relevance | Metronidazole Impurity C(EP) | Not listed as a primary impurity |

Functional Group Derivatives: Esters and Acetates

Replacing the hydroxyethyl group with ester functionalities modifies solubility and metabolic stability:

- Ethyl 2-(4-Nitro-1H-imidazol-1-yl)acetate (CAS: Not provided): Synthesized via acetylation of 4-nitroimidazole with ethyl bromoacetate. Exhibits higher lipophilicity due to the ester group, enhancing membrane permeability .

- Methyl 2-(4-Nitro-1H-imidazol-1-yl)acetate : Similar ester derivative; discontinued commercially but used in research for prodrug development .

Comparison Highlights :

- Synthetic Routes: Ester derivatives require acetylation agents (e.g., bromoacetate), whereas the parent ethanol compound uses ethylene oxide .

- Applications: Esters are explored as prodrugs due to hydrolytic conversion to active metabolites, whereas the ethanol derivative is primarily an impurity marker .

Morpholine and Complex Derivatives

Larger derivatives incorporate the 4-nitroimidazole moiety into pharmacologically active scaffolds:

Key Differences :

Pharmaceutical Impurities and Metabolites

This compound is part of a broader class of nitroimidazole impurities:

Comparative Analysis :

- Regulatory Significance: The hydroxyethyl group in this compound necessitates stringent chromatographic separation during drug quality control, unlike smaller impurities like 4-nitroimidazole .

- Metabolic Pathways: The ethanol group may undergo oxidation to acetic acid derivatives, whereas methyl or unsubstituted analogs follow different metabolic routes .

Actividad Biológica

2-(4-Nitro-1H-imidazol-1-yl)ethanol is a chemical compound with the molecular formula CHNO and a molecular weight of 157.13 g/mol. It is recognized as an impurity of metronidazole, a widely used antibacterial and antiprotozoal medication. The compound's biological activity is largely attributed to its structural similarity to metronidazole, which has been extensively studied for its efficacy against various pathogens.

Chemical Structure and Properties

The structure of this compound features a nitro group attached to an imidazole ring, which is significant for its biological activity. The presence of the hydroxyl group in the ethanol moiety enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds related to nitroimidazoles, including this compound, demonstrate significant antimicrobial activity against various pathogens:

- Giardia intestinalis : Studies have shown good activity against both Giardia intestinalis and metronidazole-resistant strains of Trichomonas vaginalis .

- Trichomonas vaginalis : The compound has been noted for its potential efficacy against this pathogen, although direct studies on this compound are needed .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Metronidazole | CHNO | Widely used antibacterial and antiprotozoal drug | Effective against anaerobic bacteria and protozoa |

| 2-(5-Nitro-1H-imidazol-1-yl)ethanol | CHNO | Different nitro position; potential variations | Antimicrobial properties similar to metronidazole |

| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol | CHNO | Methyl substitution increases lipophilicity | Enhanced activity against certain protozoa |

The uniqueness of this compound lies in its specific nitro substitution pattern, influencing both its chemical reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of new nitroimidazole derivatives. For example, a systematic review highlighted the effectiveness of various nitroimidazole derivatives against neglected tropical diseases (NTDs), emphasizing their potential in treating infections caused by protozoan parasites .

Furthermore, research has shown that modifications to the nitroimidazole structure can lead to enhanced biological activities. For instance, derivatives with altered substituents have demonstrated improved potency against resistant strains of pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Nitro-1H-imidazol-1-yl)ethanol, and how are reaction conditions optimized?

- The compound is synthesized via hydrogenation and cyclization reactions. For example, palladium on carbon or Raney nickel catalysts are used to avoid dehalogenation byproducts during hydrogenation steps. Reaction optimization includes solvent selection (ethanol/water mixtures) and base strength (NaOH vs. Na₂CO₃), with yields monitored via LC-MS . Derivatives may be synthesized using tetrakis(dimethylamino)ethylene (TDAE) methodology for alkylation or acylation .

Q. Which analytical techniques are most effective for characterizing this compound?

- High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, especially as it is listed as a pharmaceutical impurity (Imp. C(EP)) . Vibrational spectroscopy (IR) and NMR are used for structural confirmation, while X-ray crystallography resolves molecular geometry .

Q. How is this compound identified and quantified in pharmaceutical matrices?

- As a metabolite or degradation product, it is detected using reversed-phase HPLC with UV detection, calibrated against reference standards (e.g., CAS 5006-69-9). Method validation includes specificity, linearity, and limit of detection (LOD) studies per pharmacopeial guidelines .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound derivatives?

- Anisotropic displacement ellipsoids and hydrogen bonding networks (e.g., O–H⋯N interactions) require high-resolution data. Software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are essential. Monoclinic crystal systems (e.g., space group P2₁/n) often demand rigorous absorption corrections during data collection .

Q. How do computational models compare with experimental data for this compound’s electronic properties?

- Density Functional Theory (DFT) calculations predict vibrational frequencies and molecular orbitals, which are validated against experimental IR spectra. Discrepancies in bond lengths (e.g., C–N in the nitro group) may arise from solvent effects or crystal packing, necessitating multi-method validation .

Q. What strategies improve synthetic yield and selectivity for derivatives like 2-(4-nitro-1H-imidazol-1-yl)acetic acid?

- Catalytic hydrogenation with Raney nickel minimizes dehalogenation. Alkaline conditions (NaOH in ethanol) promote cyclization, while temperature control (45°C) ensures optimal Schiff base formation. Post-synthesis purification via recrystallization from ethanol enhances purity .

Q. How do environmental factors influence the stability of this compound?

- Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. LC-MS monitors degradation products, while QSAR models predict environmental persistence based on nitroimidazole analogs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.